4-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzene-1-sulfonamide
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Overview
Description
4-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group and a pyrimidine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary target of the compound 4-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzene-1-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA synthesis and cell division .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . The structural similarity between this compound and para-aminobenzoic acid (PABA), a substrate of the enzyme, allows the compound to bind to the active site of the enzyme, thereby inhibiting its activity . This results in the prevention of dihydrofolate, tetrahydrofolate formation, and subsequently inhibits bacterial DNA growth and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound affects the folate synthesis pathway . Folate is essential for the synthesis of nucleotides, the building blocks of DNA. By inhibiting folate synthesis, the compound effectively halts bacterial DNA synthesis and cell division .
Pharmacokinetics
Sulfonamides, in general, are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties may impact the bioavailability of the compound, but specific details for this compound are currently unavailable.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication . By blocking the synthesis of folate, an essential component for bacterial DNA synthesis, the compound effectively halts the growth and division of bacterial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Preparation of 2,4-dimethoxypyrimidine: This can be achieved through a series of reactions starting from malononitrile, involving salifying, cyanamide, and condensation reactions.
Chlorination: The 2,4-dimethoxypyrimidine is then chlorinated to introduce the chloro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
4-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antibacterial and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- 2,4-dimethoxypyrimidin-5-ylboronic acid
- Sulfanilamide
Uniqueness
4-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzene-1-sulfonamide is unique due to the presence of both the chloro and pyrimidine groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
4-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O4S/c1-19-11-10(7-14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJDKIZQFHDSHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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